molecular formula C6H3Br2I B009818 1,3-Dibromo-5-iodobenzene CAS No. 19752-57-9

1,3-Dibromo-5-iodobenzene

Cat. No. B009818
CAS RN: 19752-57-9
M. Wt: 361.8 g/mol
InChI Key: KARUMYWDGQTPFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Dibromo-5-iodobenzene and its derivatives can be synthesized through regioselective bromination, ortho-metalation, and halogen/metal permutations. Efficient and complementary methods have been developed to access synthetically valuable dibromobenzenes, showcasing their importance as intermediates in organic transformations (Diemer, Leroux, & Colobert, 2011). Furthermore, the synthesis of highly substituted iodobenzenes via a two-step process involving silver-catalyzed Csp-H iodination and subsequent ruthenium-catalyzed cycloaddition demonstrates the versatility of halogenated benzene derivatives in forming complex molecules (Yamamoto, Hattori, & Nishiyama, 2006).

Molecular Structure Analysis

The molecular structure of 1,3-dibromo-5-iodobenzene and related compounds exhibits significant features due to the presence of halogens. For example, a study on the structure-melting relations in isomeric dibromobenzenes revealed that the melting point differences among the isomers are consistent with molecular symmetry and the frequency of halogen bonds, highlighting the impact of halogenation on molecular packing and physical properties (Dziubek & Katrusiak, 2014).

Chemical Reactions and Properties

1,3-Dibromo-5-iodobenzene participates in various chemical reactions, offering pathways to synthesize complex structures. For instance, its use in palladium-catalyzed C-C bond-forming reactions, such as Mizoroki-Heck reaction, Sonogashira reaction, and Suzuki-Miyaura coupling, demonstrates its utility in creating highly conjugated molecules and advancing material science applications (Yamamoto et al., 2006).

Physical Properties Analysis

The physical properties of 1,3-dibromo-5-iodobenzene, such as melting points and crystal structure, are influenced by its halogenation pattern. The study on structure-melting relations in dibromobenzenes provides insights into how halogenation affects the melting points and structural characteristics of these compounds, contributing to our understanding of their solid-state behavior (Dziubek & Katrusiak, 2014).

Chemical Properties Analysis

The chemical properties of 1,3-dibromo-5-iodobenzene, such as reactivity and potential for substitution reactions, are central to its application in organic synthesis. Its role in facilitating various organic transformations highlights the importance of halogenated benzenes in constructing complex molecular architectures and advancing the field of synthetic organic chemistry (Diemer et al., 2011).

Safety And Hazards

1,3-Dibromo-5-iodobenzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves and eye/face protection, and seeking medical attention if skin irritation or eye irritation persists .

Relevant Papers

Unfortunately, specific peer-reviewed papers related to 1,3-Dibromo-5-iodobenzene were not found in the available resources .

properties

IUPAC Name

1,3-dibromo-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2I/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARUMYWDGQTPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454067
Record name 1,3-DIBROMO-5-IODOBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-iodobenzene

CAS RN

19752-57-9
Record name 1,3-Dibromo-5-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19752-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-DIBROMO-5-IODOBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-5-iodobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
AM McDonagh, CE Powell, JP Morrall… - …, 2003 - ACS Publications
The “first-generation” alkynylruthenium dendrimers 1,3,5-C 6 H 3 (4-C⋮CC 6 H 4 C⋮C-trans-[Ru(dppe) 2 ]C⋮C-3,5-C 6 H 3 {4-C⋮CC 6 H 4 C⋮C-trans-[Ru(4-C⋮CC 6 H 4 R)(dppe) 2 ]} …
Number of citations: 95 pubs.acs.org
RM Appa, SS Prasad, J Lakshmidevi… - Applied …, 2019 - Wiley Online Library
An agro waste‐derived, ‘water extract of pomegranate ash’ (WEPA), has been utilized for the first time as a renewable medium for Pd(OAc) 2 ‐catalysed Suzuki–Miyaura cross‐coupling …
Number of citations: 25 onlinelibrary.wiley.com
K Onitsuka, M Fujimoto, H Kitajima… - … A European Journal, 2004 - Wiley Online Library
An efficient convergent route to the main chain type of organometallic dendrimers, in which platinum moieties are linked by 1,3,5‐triethynylbenzene, has been developed. The synthesis …
Z Bo, AD Schlüter - The Journal of Organic Chemistry, 2002 - ACS Publications
An efficient convergent synthesis of first- and second-generation aryl-/alkyl-type nonpolar dendrons via Suzuki cross-coupling is described. The dendrons carry either one or two benzyl-…
Number of citations: 28 pubs.acs.org
S Takahashi, K Onitsuka, F Takei - Macromolecular Symposia, 2000 - Wiley Online Library
Novel two‐ and three‐dimensional organometallic polymers of palladium and platinum have been prepared by choice of some acetylene linkages with characteristic structures. When o‐…
Number of citations: 11 onlinelibrary.wiley.com
TS Navale, MV Ivanov, MM Hossain… - Angewandte Chemie …, 2018 - Wiley Online Library
Materials based upon hexa‐peri‐hexabenzocoronenes (HBCs) show significant promise in a variety of photovoltaic applications. There remains the need, however, for a soluble, …
Number of citations: 10 onlinelibrary.wiley.com
RM Adhikari, L Duan, L Hou, Y Qiu… - Chemistry of …, 2009 - ACS Publications
A comparative photophysical study of several new dendrimers consisting of the ethynylphenyl core and carbazole dendrons (1−5) is presented. Dilute solutions of 1−5 show intense …
Number of citations: 59 pubs.acs.org
Y Zhang, HH Shi, Y Cao - Chinese Journal of Chemistry, 2006 - Wiley Online Library
An efficient synthesis of high generation conjugated polyphenylene dendrimer‐based β‐diketones was investigated using simple synthetic methods. The new dendrimer‐based β‐…
Number of citations: 6 onlinelibrary.wiley.com
J Fujimoto, R Okamoto, N Noguchi… - Journal of Medicinal …, 2017 - ACS Publications
The discovery and optimization of Δ-5 desaturase (D5D) inhibitors are described. Investigation of the 1,3-oxazolidin-2-one scaffold was inspired by a pharmacophore model constructed …
Number of citations: 20 pubs.acs.org
CE Powell, SK Hurst, JP Morrall, MP Cifuentes… - …, 2007 - ACS Publications
Steric control of the extent of reaction has been developed to rapidly synthesize ligated metal-containing dendrons that have been employed in arylalkynyl complex dendrimer synthesis…
Number of citations: 38 pubs.acs.org

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